molecular formula C4H9BO2 B1624770 2-Methyl-1,3,2-dioxaborinane CAS No. 51901-48-5

2-Methyl-1,3,2-dioxaborinane

Cat. No. B1624770
CAS RN: 51901-48-5
M. Wt: 99.93 g/mol
InChI Key: KQVWFBVPBAQTES-UHFFFAOYSA-N
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Description

2-Methyl-1,3,2-dioxaborinane is a chemical compound that has gained significant attention in the field of chemical synthesis and medicinal chemistry. It is a boron-containing heterocyclic compound that has been found to have versatile applications in various fields.

Future Directions

: Valiakhmetova, O.Yu., Bochkor, S.A., & Kuznetsov, V.V. (2008). Conformational analysis of 2-methyl-1,3,2-dioxaborinane in the presence of a water moleculeJournal of Organic Chemistry, 44, 783. : Valiakhmetova, O.Yu., Bochkor, S.A., & Kuznetsov, V.V. (2007). Conformational properties of molecular complexes of 2-methyl-1,3,2-dioxaborinane with ammoniaRussian Journal of Organic Chemistry, 45, 783. : Gren’, A.I., & Kuznetsov, V.V. (1988). Khimiya tsiklicheskikh efirov bornykh kislot (Chemistry of Cyclic Ethers of Boric Acids). Kiev: Naukova Dumka. : Matteson, D.S. (1989). Tetrahedron, 45, 1859. : Kuznetsov, V.V. (2006). Uspekhi organicheskogo kataliza i khimii geterotsiklov (Advances in Organic Catalysis and Chemistry of Heterocycles). Moscow: Khimiya.

properties

IUPAC Name

2-methyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWFBVPBAQTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455645
Record name 2-methyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3,2-dioxaborinane

CAS RN

51901-48-5
Record name 2-methyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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